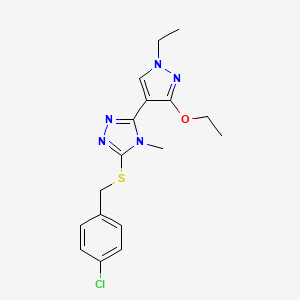
3-((4-chlorobenzyl)thio)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-((4-chlorobenzyl)thio)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole is a heterocyclic molecule that incorporates several functional groups and structural motifs common in medicinal chemistry. It contains a 1,2,4-triazole ring, a known pharmacophore, linked to a pyrazole moiety through an ethoxyethyl group. The triazole ring is further substituted with a 4-chlorobenzylthio group and a methyl group, which may influence the molecule's electronic properties and bioactivity.
Synthesis Analysis
The synthesis of related triazole compounds often involves the cyclization of acrylates with heteroaryl amines, as seen in the selective cyclization modes of methyl 3'-heteroarylamino-2'-(2,5-dichlorothiophene-3-carbonyl)acrylates . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as the displacement of ethoxy groups by amino groups on the heterocyclic rings, followed by cyclocondensation.
Molecular Structure Analysis
The molecular structure of triazole and pyrazole derivatives has been confirmed by various analytical techniques, including X-ray crystallography, as seen in the study of the reaction mechanism of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea . These techniques could be used to elucidate the structure of the compound , ensuring the correct placement of substituents and the overall molecular conformation.
Chemical Reactions Analysis
The chemical reactivity of triazole derivatives can be complex, as demonstrated by the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, involving an ANRORC rearrangement . Similarly, the compound may undergo various chemical reactions, including oxidation and rearrangement, under different conditions. For instance, the presence of a chlorobenzylthio group could facilitate nucleophilic substitution reactions or serve as a leaving group under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its heterocyclic structure and the presence of substituents. For example, the oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles has been achieved under mild conditions, suggesting that the pyrazole moiety in the compound may also be susceptible to oxidation . The solubility, melting point, and stability of the compound could be inferred from similar structures, but specific studies would be required to determine these properties accurately.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Potential
- Pyrazole and 1,2,4-triazole derivatives, such as the compound , play a significant strategic role in modern medicine and pharmacy. These compounds are valued for their chemical modifiability and significant pharmacological potential. The integration of 1,2,4-triazole and pyrazole fragments in new substances can influence the formation of specific types of activity. Condensed systems involving 1,2,4-triazole are scientifically attractive and promising, with potential biological targets for various pharmacological actions (Fedotov, Hotsulia, & Panasenko, 2022).
Molecular Docking Studies
- Molecular docking studies of similar compounds have shown the potential of affecting the activity of 14α-demethylase lanosterol. Such studies justify the need for further research into the antifungal activity of these compounds, suggesting potential applications in treating fungal infections (Fedotov, Hotsulia, & Panasenko, 2022).
Potential Antimicrobial Activities
- A variety of 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have shown promising results against various microbial strains, suggesting their potential as antimicrobial agents. This is significant as it points to the possible use of such compounds in developing new antibiotics or treatments for infections (Bektaş et al., 2007).
Antioxidant and Analgesic Properties
- Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole have been synthesized and shown to possess significant in vivo analgesic and in vitro antioxidant properties. This underscores the therapeutic potential of such compounds in pain management and in combating oxidative stress-related diseases (Karrouchi et al., 2016).
Antifungal and Antimycobacterial Effects
- Some 1,2,4-triazole derivatives, through in vitro studies, have demonstrated antimycobacterial activity against Mycobacterium tuberculosis, indicating their potential as antituberculosis agents. This adds another dimension to the medicinal application of these compounds (Seelam et al., 2016).
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5OS/c1-4-23-10-14(16(21-23)24-5-2)15-19-20-17(22(15)3)25-11-12-6-8-13(18)9-7-12/h6-10H,4-5,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANKRMYQVOIVHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorobenzyl)thio)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



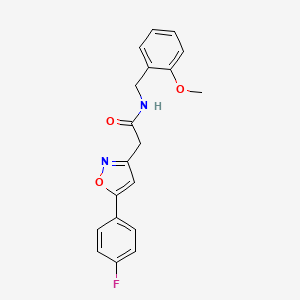

![Ethyl 1-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-4-carboxylate](/img/structure/B2506327.png)
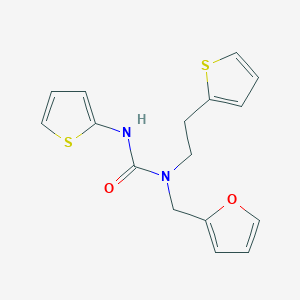
![2-Oxabicyclo[2.1.1]hexan-4-yl(phenyl)methanamine;hydrochloride](/img/structure/B2506330.png)
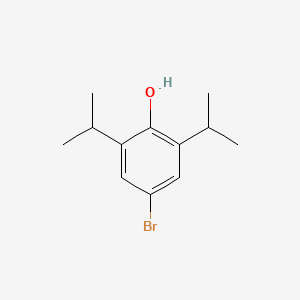
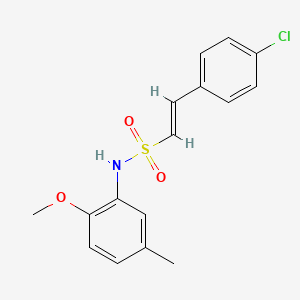

![2-[(2-Methoxyethyl)thio]-pyridine](/img/structure/B2506336.png)
![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2506340.png)

![3-{3-chloro-5H,6H,7H,8H-pyrido[3,4-c]pyridazine-7-carbonyl}-5-methyl-1,2-thiazole](/img/structure/B2506343.png)